molecular formula C13H22O5 B8607854 2-Isobutyl-3-ketoglutarate diethyl ester CAS No. 120699-26-5

2-Isobutyl-3-ketoglutarate diethyl ester

Cat. No.: B8607854
CAS No.: 120699-26-5
M. Wt: 258.31 g/mol
InChI Key: AHQCDELDXJJIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-3-ketoglutarate diethyl ester is an ester derivative of ketoglutaric acid, featuring an isobutyl substituent at the 2-position and a keto group at the 3-position of the glutaric acid backbone, with ethyl ester moieties at both terminal carboxyl groups. This article compares these compounds based on molecular structure, physicochemical properties, and industrial uses.

Properties

CAS No.

120699-26-5

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

diethyl 2-(2-methylpropyl)-3-oxopentanedioate

InChI

InChI=1S/C13H22O5/c1-5-17-12(15)8-11(14)10(7-9(3)4)13(16)18-6-2/h9-10H,5-8H2,1-4H3

InChI Key

AHQCDELDXJJIBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(CC(C)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below highlights key structural differences and similarities:

Compound Molecular Formula Molecular Weight Substituents Ester Groups CAS Number
2-Isobutyl-3-ketoglutarate diethyl ester (Target) C₁₃H₂₂O₅* ~258.3* 2-isobutyl, 3-keto Diethyl N/A (inferred)
Diethyl 2-acetylglutarate C₁₁H₁₈O₅ 230.26 2-acetyl Diethyl 1501-06-0
Dimethyl 3-methylglutarate C₈H₁₄O₄ 174.19 3-methyl Dimethyl 19013-37-7

*Calculated based on molecular structure.

Key Observations :

  • The target compound has a larger molecular weight due to the bulky isobutyl group and keto functionality compared to the acetyl (C₁₁H₁₈O₅) and methyl (C₈H₁₄O₄) substituents in analogs.
  • Diethyl 2-acetylglutarate shares the diethyl ester motif with the target compound but replaces the isobutyl and keto groups with an acetyl group .
  • Dimethyl 3-methylglutarate employs smaller methyl esters and a methyl substituent, reducing steric hindrance and molecular weight .

Physicochemical Properties

Compound Boiling Point Solubility (Inferred) Reactivity Profile
This compound Not available Likely lipophilic High (keto group enhances reactivity)
Diethyl 2-acetylglutarate 154°C at 11 mmHg Moderate (diethyl esters) Moderate (acetyl group less reactive than keto)
Dimethyl 3-methylglutarate Not provided Higher (methyl esters) Low (methyl substituent inert)

Analysis :

  • The target compound’s keto group at position 3 may increase its reactivity in nucleophilic additions or condensations compared to the acetyl group in diethyl 2-acetylglutarate.
  • Diethyl 2-acetylglutarate has a relatively high boiling point due to its diethyl ester groups, which reduce volatility compared to dimethyl analogs .
  • Dimethyl 3-methylglutarate likely exhibits higher solubility in polar solvents due to its smaller ester groups but lower reactivity due to the inert methyl substituent .

Discussion :

  • The target compound’s isobutyl group enhances lipophilicity, making it suitable for drug delivery systems or fragrance formulations.
  • Diethyl 2-acetylglutarate is utilized in organic synthesis for preparing heterocycles or polyesters, leveraging its acetyl group for crosslinking .
  • Dimethyl 3-methylglutarate finds use in polymer industries as a plasticizer due to its low molecular weight and compatibility with hydrophobic matrices .

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